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Executive Summary

2-Hydroxyquinoline-4-carboxamide (CAS 119438-96-9) is a heterocyclic scaffold of
significant interest in medicinal chemistry, serving as a "privileged structure" for fragment-based
drug discovery (FBDD). While historically recognized as a synthetic intermediate, recent
pharmacological profiling has elevated its status as a core pharmacophore for O-GIcNAc
transferase (OGT) inhibition and antimalarial therapeutics (targeting PfEF2).

This guide provides a rigorous technical analysis of the compound's physiochemical identity,
synthetic pathways, and biological mechanisms.[1] It addresses the critical tautomeric
equilibrium between the 2-hydroxy and 2-oxo forms—a nuance often overlooked in commercial
catalogs but vital for molecular docking and receptor binding studies.

Chemical Identity & Tautomeric Analysis
Core Identifiers

The following identifiers are verified for the primary amide structure. Researchers must note
that commercial vendors may list this compound under its tautomeric name, 2-0xo-1,2-
dihydroquinoline-4-carboxamide.
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Identifier Type Value Notes

Specific to the amide.[2][3][4]
(Acid precursor is 84906-81-0)

CAS Number 119438-96-9

2-0x0-1,2-dihydroquinoline-4- Preferred IUPAC name
IUPAC Name ) )
carboxamide favoring the keto form

2-Hydroxyquinoline-4- o
Common Name ) Historical/Enol nomenclature
carboxamide

Molecular Formula C10HsN202

Molecular Weight 188.18 g/mol
GBSMDMHOLCNPCU-

InChlKey

UHFFFAOYSA-N

] C1=CC=C2C(=C1)C(=CC(=0) _
Canonical SMILES Depicts the 2-oxo tautomer
N2)C(=O)N

Tautomeric Equilibrium (The "Warhead" Context)

In solution and solid-state, the quinoline ring system at the 2-position predominantly exists in
the 2-oxo (lactam) form rather than the 2-hydroxy (lactim) form. However, the "2-hydroxy"
nomenclature persists in literature.

o Implication for Docking: When modeling this scaffold into protein active sites (e.g., OGT), the
NH of the lactam acts as a hydrogen bond donor, while the Carbonyl Oxygen acts as an
acceptor. Using the incorrect enol tautomer in in silico screens can lead to false-negative
binding energy predictions.

Tautomerization

2-Hydroxy Form (Lactim) | (Solvent/pH dependent) | [FRe) N =00 (Kt 1)
(Less Stable)

(Dominant Species)
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Figure 1: Tautomeric equilibrium favoring the 2-oxo species, critical for accurate
pharmacophore modeling.

Synthetic Methodologies

The synthesis of 2-hydroxyquinoline-4-carboxamide is typically achieved via a two-stage
workflow starting from isatin or aniline derivatives. The Pfitzinger Reaction is the most robust
route for generating the carboxylic acid precursor, followed by amidation.

Protocol: The Modified Pfitzinger Route
Step 1. Synthesis of Precursor (Acid)

e Reagents: Isatin, Malonic Acid, Acetic Acid, Sodium Acetate.[5]

e Mechanism: Base-catalyzed condensation of isatin with malonic acid followed by
decarboxylation and ring expansion.

e Yield: Typically 65-80%.

Step 2: Amidation (Acid to Amide)
e Reagents: Thionyl Chloride (

), Ammonium Hydroxide (
) or Ammonia gas.

o Causality: Direct amidation of the carboxylic acid is difficult due to the high melting point and
poor solubility of the quinolone core. Conversion to the highly reactive acid chloride
intermediate is necessary to drive the reaction with ammonia.
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Figure 2: Step-wise synthetic pathway from Isatin to the target Carboxamide.

Experimental Validation (Self-Validating Protocol)

To ensure the synthesis was successful, the following checkpoints must be met:
e Acid Chloride Formation: The reaction mixture should turn homogenous and release gas (

). Upon cooling, the acid chloride often precipitates or crystallizes.

o Amidation Exotherm: Addition of ammonia to the acid chloride is highly exothermic. A lack of
heat generation indicates failed acid chloride formation.

o Solubility Check: The final amide is significantly less soluble in acidic media than the starting
carboxylic acid.
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Biological Applications & Mechanism of Action[1][7]

The 2-hydroxyquinoline-4-carboxamide scaffold acts as a uridine mimetic, allowing it to
compete with natural substrates in nucleotide-binding enzymes.

O-GIcNAc Transferase (OGT) Inhibition

OGT adds N-acetylglucosamine to serine/threonine residues of nuclear and cytoplasmic
proteins. Dysregulation of OGT is linked to cancer and diabetes.[6]

e Mechanism: The quinolone-4-carboxamide core mimics the uracil ring of the natural donor
substrate, UDP-GIcNAc.

e Binding Mode: The amide group forms critical hydrogen bonds with the backbone of the OGT
active site (specifically mimicking the interactions of the uridine N3-H and O4).

¢ Significance: This scaffold serves as a "fragment hit" (IC50 ~100 uM range) that can be
"grown" into nanomolar inhibitors by attaching appendages that extend into the sugar-
binding pocket.

Antimalarial Activity (PfEF2)

Substituted quinoline-4-carboxamides (e.g., DDD107498) have emerged as potent
antimalarials.

o Target:Plasmodium falciparum elongation factor 2 (PfEF2).

» Role of Scaffold: The core carboxamide is essential for binding to the GTP-binding domain of
the ribosome-associated factor, inhibiting protein synthesis in the parasite.
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Figure 3: Dual therapeutic mechanisms targeting metabolic enzymes and parasitic translation

factors.

Analytical Characterization Data

When characterizing the synthesized or purchased material, the following spectral features

confirm identity.
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Technique Expected Signal / Feature Interpretation

Lactam NH (indicates 2-oxo

1H NMR (DMSO-d6) 11-12 ppm (Broad Singlet) form).

Aromatic protons of the

1H NMR (DMSO-d6) 7.5 - 8.2 ppm (Multiplets) benzene ring.

Amide

1H NMR (DMSO-d6) 7.0 - 8.0 ppm (Broad Singlets) protons (often distinct peaks

due to restricted rotation).

LC-MS (ESI+) 189.07 Protonated molecular ion.

High MP due to strong
Melting Point > 300°C intermolecular H-bonding
network (typical of quinolones).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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